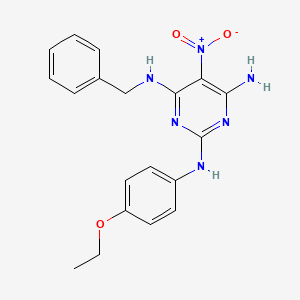![molecular formula C6H6O4 B12479041 1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro- CAS No. 5653-81-6](/img/structure/B12479041.png)
1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydrofuro[3,4-c]furan-1,4-dione is a complex organic compound characterized by a fused bicyclic structure containing two furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrofuro[3,4-c]furan-1,4-dione typically involves the radical coupling of ferulic acid. This process is catalyzed by peroxidase enzymes, leading to the formation of an 8-8-coupled ferulic acid dilactone . The reaction conditions often include the use of base or acid treatments to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for tetrahydrofuro[3,4-c]furan-1,4-dione are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized catalytic systems, can be applied to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydrofuro[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetrahydrofuro[3,4-c]furan-1,4-dione include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Acids and bases: For catalyzing various reactions and optimizing conditions.
Major Products Formed
The major products formed from the reactions of tetrahydrofuro[3,4-c]furan-1,4-dione depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Tetrahydrofuro[3,4-c]furan-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of tetrahydrofuro[3,4-c]furan-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can influence its biological activity . The specific molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tetrahydrofuro[3,4-c]furan-1,4-dione include other furan derivatives, such as:
Furan: A simpler structure with a single furan ring.
Dihydrofuran: Contains a partially saturated furan ring.
Tetrahydrofuran: A fully saturated furan ring.
Uniqueness
Tetrahydrofuro[3,4-c]furan-1,4-dione is unique due to its fused bicyclic structure, which imparts distinct chemical properties and reactivity compared to simpler furan derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
5653-81-6 |
|---|---|
Formule moléculaire |
C6H6O4 |
Poids moléculaire |
142.11 g/mol |
Nom IUPAC |
1,3a,4,6a-tetrahydrofuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-9-6(8)4(3)2-10-5/h3-4H,1-2H2 |
Clé InChI |
XBGBTTWISZLLNO-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(COC2=O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-methyl-5-oxo-4-{2-[2-oxo-2-(propan-2-yloxy)ethoxy]phenyl}-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12478962.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}thiophene-2-sulfonamide](/img/structure/B12478978.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}ethanol](/img/structure/B12478985.png)

![3-[(4-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478992.png)
![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}cycloheptanamine](/img/structure/B12479000.png)
![4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B12479014.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)


![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)
